

Physicochemical Properties of 1,1,3-Trichlorobutane: A Technical Guide

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Compound of Interest

Compound Name: 1,1,3-Trichlorobutane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **1,1,3-trichlorobutane**. The information is presented to support research, development, and safety assessments involving this compound. All quantitative data are summarized in a structured table for ease of reference, followed by detailed descriptions of general experimental protocols for determining these key properties.

Core Physicochemical Data

A summary of the key physicochemical properties of **1,1,3-trichlorobutane** is presented in the table below. This data has been compiled from various chemical databases and literature sources.

Property	Value	Source
Molecular Formula	C ₄ H ₇ Cl ₃	[1][2]
Molecular Weight	161.46 g/mol	[1][2]
CAS Registry Number	13279-87-3	[1]
Boiling Point	152 - 154 °C	[1][2]
Density	1.2514 g/cm ³ at 25 °C	[1]
Melting Point (Normal Fusion Point)	194.60 K (-78.55 °C) (Calculated)	[3]
Enthalpy of Vaporization (Δ _{vap} H°)	36.88 kJ/mol (Calculated)	[3]
Enthalpy of Fusion (Δ _{fus} H°)	11.66 kJ/mol (Calculated)	[3]
Log10 of Water Solubility (log ₁₀ WS)	-2.68 (Calculated)	[3]
Octanol/Water Partition Coefficient (logP _{o/w})	2.807 (Calculated)	[3]
IUPAC Name	1,1,3-trichlorobutane	[4]
Canonical SMILES	<chem>CC(CC(Cl)Cl)Cl</chem>	[4]
InChI Key	GSBUVYHAANRCNO-UHFFFAOYSA-N	[1][4]

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of liquid organic compounds such as **1,1,3-trichlorobutane**.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small sample of an organic liquid is the capillary tube method.

Apparatus:

- Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer or an aluminum heating block)
- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

- A small amount of the liquid sample is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.
- The entire assembly is immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
- The apparatus is heated gently and uniformly.
- As the temperature rises, air trapped in the capillary tube will slowly be expelled.
- When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
- The heat source is then removed, and the liquid is allowed to cool slowly.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass of a substance per unit volume. For a liquid, it can be determined by accurately measuring the mass of a known volume.

Apparatus:

- Pycnometer (a flask with a specific, accurately known volume) or a volumetric flask
- Analytical balance
- Temperature-controlled water bath

Procedure:

- The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
- The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
- The filled pycnometer is placed in a temperature-controlled water bath to allow it to reach thermal equilibrium (e.g., 25 °C).
- The pycnometer is removed from the bath, dried, and weighed again.
- The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Water Solubility Determination

The solubility of an organic compound in water is a measure of the maximum amount of the substance that can dissolve in a given amount of water at a specific temperature.

Apparatus:

- Vials with screw caps
- Shaker or magnetic stirrer

- Centrifuge (optional)
- Analytical instrumentation for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)

Procedure:

- An excess amount of the organic compound is added to a known volume of distilled water in a vial.
- The vial is sealed and agitated (e.g., in a shaker or with a magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After agitation, the mixture is allowed to stand to allow the undissolved portion to settle. Centrifugation can be used to facilitate the separation of the aqueous phase.
- A sample of the clear, saturated aqueous solution is carefully withdrawn.
- The concentration of the dissolved organic compound in the aqueous sample is determined using a suitable analytical technique. This concentration represents the water solubility of the compound at that temperature.

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (K_{ow} or P) is a measure of the lipophilicity of a compound. It is the ratio of the concentration of a chemical in octanol to its concentration in water at equilibrium. The logarithm of this value is denoted as logP. The shake-flask method is a common technique for its determination.

Apparatus:

- Separatory funnel or centrifuge tubes with screw caps
- Mechanical shaker
- Centrifuge

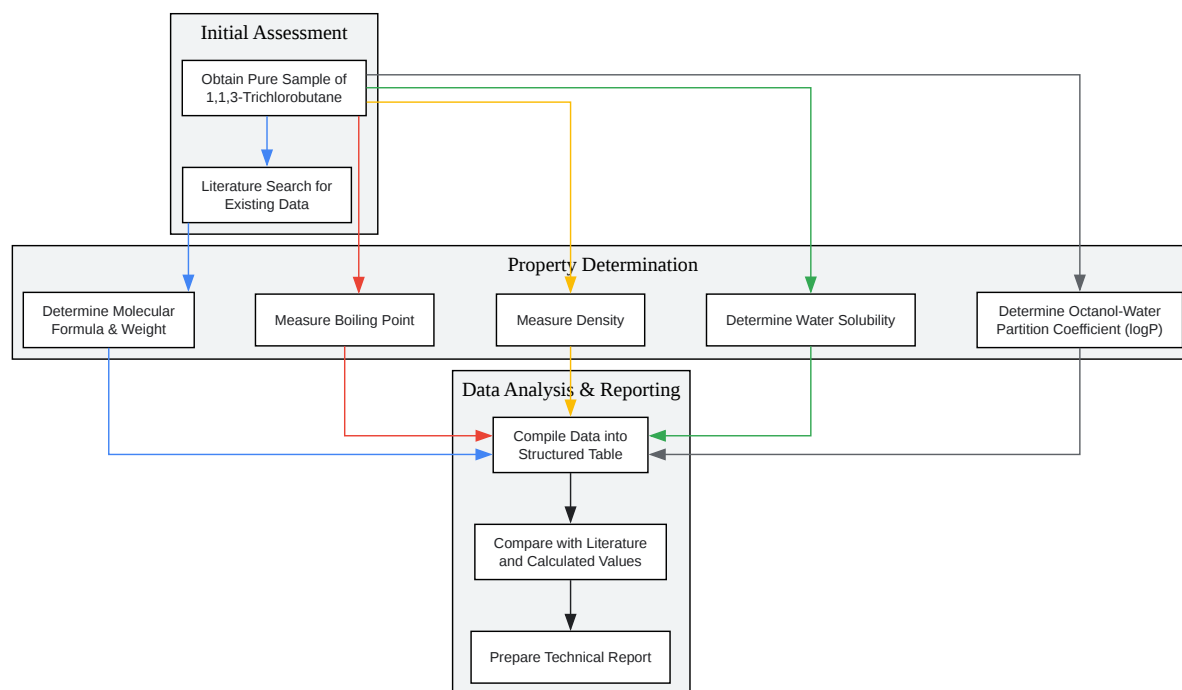
- Analytical instrumentation for concentration measurement (e.g., GC, HPLC, or UV-Vis Spectrophotometry)
- 1-Octanol and distilled water, pre-saturated with each other

Procedure:

- 1-Octanol and water are mutually saturated by stirring them together for at least 24 hours, followed by a separation period.
- A known amount of the test substance is dissolved in either water or 1-octanol.
- A measured volume of this solution is placed in a separatory funnel or centrifuge tube, and a measured volume of the other solvent is added.
- The mixture is shaken vigorously for a set period to allow for partitioning of the substance between the two phases.
- The mixture is then allowed to stand until the two phases have completely separated. Centrifugation can be used to enhance phase separation.
- Samples are carefully taken from both the octanol and the aqueous layers.
- The concentration of the substance in each phase is determined using an appropriate analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is then calculated.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the physicochemical properties of a chemical compound.



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Caption: Workflow for Physicochemical Characterization.

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